

A Comprehensive Technical Guide to 3-Nitropyridine-2-thiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitropyridine-2-thiol

Cat. No.: B1300355

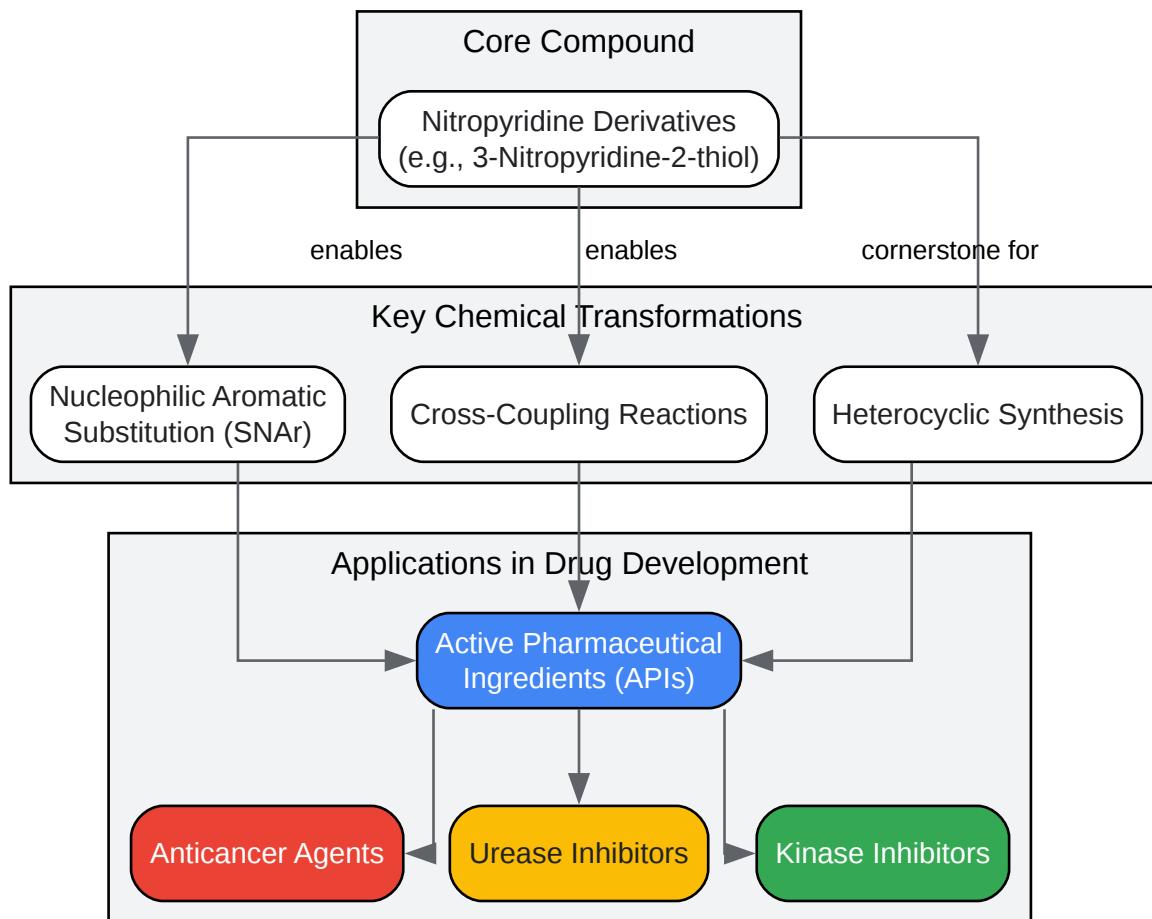
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **3-Nitropyridine-2-thiol**, a key heterocyclic compound. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its role as a versatile building block in medicinal chemistry and drug development.

Core Chemical Properties

3-Nitropyridine-2-thiol, also known as 3-Nitro-2-pyridinethiol, is a solid, pale yellow compound.^[1] Its core structure consists of a pyridine ring substituted with a nitro group at the 3-position and a thiol group at the 2-position. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it a valuable intermediate in organic synthesis.^[2]


Summary of Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C5H4N2O2S	[1] [3]
Molecular Weight	156.16 g/mol	[1] [3] [4]
CAS Number	38240-29-8	[1]
Appearance	Pale Yellow to Brown Solid/Powder	[1] [5]
Purity	≥96%	[3]
Melting Point	169-175 °C	
InChI Key	LKNPLDRVWHXGKZ- UHFFFAOYSA-N	[3]
SMILES	[O-]--INVALID-LINK-- c1cccn1S	[3]
Storage Conditions	Sealed in dry, 2-8°C, Air Sensitive	[1] [6]

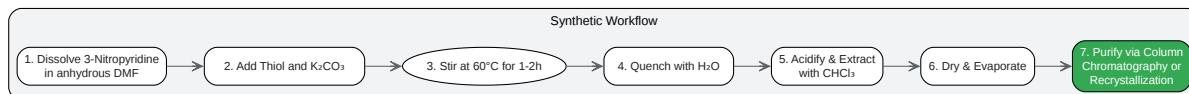
Role in Pharmaceutical Development

Nitropyridines are a significant class of N-heterocycles in medicinal chemistry, serving as precursors for a wide range of biologically active molecules.[\[7\]](#) The pyridine ring is a privileged structural motif found in numerous FDA-approved drugs.[\[7\]](#) The presence of a nitro group facilitates various chemical transformations, making compounds like **3-Nitropyridine-2-thiol** valuable intermediates for synthesizing complex Active Pharmaceutical Ingredients (APIs).[\[2\]](#)

The reactivity of the pyridine ring, enhanced by the nitro group, allows for nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.[\[2\]](#)[\[8\]](#) This versatility is crucial for developing novel therapeutics targeting a variety of diseases.[\[2\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Role of Nitropyridines in Pharmaceutical Synthesis.


Experimental Protocols: Synthesis

The synthesis of 3-substituted-thiol-pyridines can be achieved via nucleophilic aromatic substitution (SNAr) of a nitro group. The following is a general experimental protocol adapted from the synthesis of related 3-thiolated pyridine derivatives.[9] This procedure details the reaction of a 3-nitropyridine precursor with a thiol in the presence of a base.

General Procedure for the Synthesis of 3-Thioether Pyridine Derivatives

- **Reactant Preparation:** In a suitable reaction vessel, dissolve the starting 3-nitropyridine compound (1 mmol) in anhydrous DMF (5 mL).

- **Addition of Reagents:** To this solution, add the desired thiol (1 mmol) followed by potassium carbonate (K_2CO_3) (0.138 g, 1 mmol).
- **Reaction Conditions:** Stir the reaction mixture at 60 °C for a duration of 1-2 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
- **Work-up:** Upon completion, pour the reaction mixture into water (50 mL).
- **Acidification & Extraction:** Acidify the aqueous solution to pH 3 using concentrated HCl. Extract the product with chloroform ($CHCl_3$) in three portions (3 x 20 mL).
- **Drying and Concentration:** Combine the organic phases and dry over anhydrous sodium sulfate (Na_2SO_4). Evaporate the solvent under reduced pressure.
- **Purification:** Purify the resulting residue via column chromatography on silica gel using chloroform as the eluent or by recrystallization from ethanol to yield the final product.[9]

[Click to download full resolution via product page](#)

Caption: Workflow for Nucleophilic Substitution of 3-Nitropyridines.

Potential Applications and Research Directions

3-Nitropyridine-2-thiol and its derivatives are subjects of ongoing research due to their potential biological activities and utility in synthesis.

- **Anticancer Agents:** Nitropyridine analogues have been identified as novel microtubule-targeting agents.[10] They have been shown to induce apoptosis and cause cell cycle arrest in the G2 phase in cancer cells, demonstrating potent anti-cancer effects both *in vitro* and *in vivo*.[10]

- Enzyme Inhibition: Derivatives of nitropyridines have been synthesized and evaluated as potential inhibitors for enzymes like urease, which is relevant for treating certain gastric diseases.[7]
- Fluorescent Molecules: The reaction of nitropyridines with thiols can produce compounds with significant fluorescent properties and large Stokes shifts, making them of interest for materials science and bio-imaging applications.[9][11]
- Precursors for Bioactive Compounds: As versatile intermediates, nitropyridines are used in the synthesis of kinase inhibitors and other complex bioactive molecules.[7]

The unique reactivity and structural features of **3-Nitropyridine-2-thiol** establish it as a compound of significant interest for professionals in drug discovery and materials science, offering a scaffold for the development of novel functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labproinc.com [labproinc.com]
- 2. nbinno.com [nbino.com]
- 3. 3-Nitropyridine-2-thiol (96%) - Amerigo Scientific [amerigoscientific.com]
- 4. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitropyridine-2-thiol | 38240-29-8 | TCI AMERICA [tcichemicals.com]
- 6. 38240-29-8|3-Nitropyridine-2-thiol|BLD Pharm [bldpharm.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 8. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Nitropyridine-2-thiol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300355#molecular-weight-and-formula-of-3-nitropyridine-2-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com